4-Oxo-4-[(3-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]butanoic acid
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Overview
Description
4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, an anilino carbonyl group, and a tetrahydrobenzothiophene moiety
Preparation Methods
The synthesis of 4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID involves multiple steps, including the formation of intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 3-(trifluoromethyl)aniline with a carbonyl compound to form an intermediate, which is then reacted with a tetrahydrobenzothiophene derivative under controlled conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the anilino carbonyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID: This compound differs by the substitution of the anilino group with a phenyl group, which may alter its chemical and biological properties.
4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]BUTANOIC ACID:
Properties
Molecular Formula |
C20H19F3N2O4S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
4-oxo-4-[[3-[[3-(trifluoromethyl)phenyl]carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C20H19F3N2O4S/c21-20(22,23)11-4-3-5-12(10-11)24-18(29)17-13-6-1-2-7-14(13)30-19(17)25-15(26)8-9-16(27)28/h3-5,10H,1-2,6-9H2,(H,24,29)(H,25,26)(H,27,28) |
InChI Key |
WKDAVCMUMOKQOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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